Chromomycin
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Overview
Description
Chromomycin, specifically this compound A3, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . It is known for its antitumor properties and its ability to bind to DNA, thereby inhibiting DNA-dependent RNA synthesis . This compound A3 is part of the aureolic acid family of antibiotics, which also includes mithramycin and olivomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromomycin A3 is typically produced through fermentation processes involving Streptomyces griseus. The biosynthesis involves a series of enzymatic reactions that assemble the polyketide backbone and attach the sugar moieties . The fermentation process can be optimized by manipulating regulatory genes to increase yield .
Industrial Production Methods: Industrial production of this compound A3 involves large-scale fermentation in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Techniques such as chromatography are used to purify the compound to the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Chromomycin A3 undergoes various chemical reactions, including hydrolysis and complex formation with metal ions. It can be hydrolyzed with aqueous acetic acid or methanolic hydrogen chloride to yield chromomycinone and other derivatives .
Common Reagents and Conditions:
Hydrolysis: Aqueous acetic acid at 80°C or methanolic hydrogen chloride at room temperature.
Complex Formation: In the presence of magnesium ions, this compound A3 binds to DNA, forming a stable complex.
Major Products:
Chromomycinone: Obtained through hydrolysis.
DNA-Chromomycin Complex: Formed in the presence of magnesium ions.
Scientific Research Applications
Chromomycin A3 has a wide range of applications in scientific research:
Mechanism of Action
Chromomycin A3 exerts its effects by binding to the minor grooves of DNA, particularly at GC-rich regions, in the presence of magnesium ions . This binding inhibits the activity of RNA polymerase, thereby preventing RNA synthesis and subsequent protein production . The sugar moiety of this compound A3 is essential for its binding to DNA .
Comparison with Similar Compounds
Chromomycin A3 is part of the aureolic acid family of antibiotics, which includes:
Mithramycin: Similar in structure and function, used in cancer therapy.
Olivomycin: Another member of the aureolic acid family with antitumor properties.
Uniqueness: this compound A3 is unique due to its specific binding affinity for GC-rich regions of DNA and its potent inhibition of RNA polymerase . This makes it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
74913-06-7 |
---|---|
Molecular Formula |
C57H82O26 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
[6-[[(6S,7S)-6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1 |
InChI Key |
ZYVSOIYQKUDENJ-MNGCYDFMSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O |
Origin of Product |
United States |
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